N-Boc-cis-4-hydroxy-D-proline (CAS 135042-12-5) is a highly specialized, orthogonally protected chiral building block essential for advanced peptidomimetic and bioconjugation workflows. Featuring a D-amino acid stereocenter and a cis-oriented hydroxyl group at the C4 position, this compound provides strict conformational constraints that are impossible to achieve with standard L-proline derivatives. The pre-installed tert-butyloxycarbonyl (Boc) protecting group on the secondary amine ensures immediate compatibility with automated Solid-Phase Peptide Synthesis (SPPS) and orthogonal protection strategies. It is primarily procured for the synthesis of conformationally restricted Peptide Nucleic Acids (PNAs), degradation-resistant oral peptides, and rigid non-cleavable linkers for Antibody-Drug Conjugates (ADCs) and PROTACs .
Substituting N-Boc-cis-4-hydroxy-D-proline with the significantly cheaper and more abundant natural isomer, N-Boc-trans-4-hydroxy-L-proline, results in structural and biological failures in downstream applications. The cis vs trans orientation of the hydroxyl group fundamentally dictates the pyrrolidine ring pucker (favoring C4-endo rather than C4-exo), which in turn controls the macroscopic secondary structure of the synthesized peptide or polymer [1]. Furthermore, substituting the D-stereocenter with an L-stereocenter restores susceptibility to natural proteolytic enzymes and gastrointestinal transporters like PEPT1, negating the biological half-life and targeting advantages required for advanced oral therapeutics [2].
In the development of gastrointestinal-stable peptide therapeutics, the stereochemistry of the proline residue dictates transporter affinity and enzymatic degradation. Dipeptides synthesized using the D-cis configuration (derived from N-Boc-cis-4-hydroxy-D-proline) fail to act as substrates for the PEPT1 transporter and resist cleavage by upper GI proteases. In contrast, baseline peptides utilizing the natural trans-L-hydroxyproline isomer are rapidly absorbed and degraded. This complete evasion enables targeted delivery to the lower GI tract, such as in inflammatory bowel disease (IBD) models[1].
| Evidence Dimension | PEPT1 Transporter Affinity and GI Stability |
| Target Compound Data | cis-D-hydroxyproline derivatives (near-zero PEPT1 transport, high stability) |
| Comparator Or Baseline | trans-L-hydroxyproline derivatives (rapid PEPT1 transport and proteolytic cleavage) |
| Quantified Difference | Complete prevention of premature upper GI absorption |
| Conditions | In vivo and in vitro gastrointestinal stability assays for oral peptide formulations |
Procuring the D-cis isomer is mandatory for formulating oral peptide drugs that must bypass upper GI absorption and degradation to reach colonic targets.
The synthesis of pyrrolidine-based Peptide Nucleic Acids (PNAs) requires strict stereochemical control to ensure proper backbone pre-organization. Monomers synthesized from N-Boc-cis-4-hydroxy-D-proline generate a highly constrained pyrrolidine backbone. When incorporated into a fully modified adenine decamer, this restricted backbone yields improved thermal binding affinity (Tm) toward complementary DNA and RNA oligonucleotides compared to standard, unconstrained aminoethylglycine (aeg) PNA decamers[1].
| Evidence Dimension | Oligonucleotide Duplex Thermal Stability (Tm) |
| Target Compound Data | cis-D-proline-derived pyrrolidine PNA (improved binding affinity) |
| Comparator Or Baseline | Standard unconstrained aeg-PNA parent decamer (baseline affinity) |
| Quantified Difference | Enhanced thermal stability of the PNA-DNA/RNA duplex |
| Conditions | Thermal denaturation assays of fully modified adenine decamers against complementary oligonucleotides |
Buyers developing advanced antisense therapeutics or diagnostic probes must select this specific stereoisomer to achieve the rigid backbone necessary for high-affinity target binding.
For industrial peptide manufacturing, precursor processability directly impacts yield and throughput. N-Boc-cis-4-hydroxy-D-proline is supplied with the secondary amine pre-protected by a tert-butyloxycarbonyl (Boc) group, making it immediately compatible with standard Boc-SPPS protocols. Procuring the unprotected cis-4-hydroxy-D-proline requires an additional ex situ protection step, which introduces yield losses and extends synthesis time .
| Evidence Dimension | Synthetic Steps to Resin Coupling |
| Target Compound Data | N-Boc-cis-4-hydroxy-D-proline (0 pre-coupling steps, direct use) |
| Comparator Or Baseline | Unprotected cis-4-hydroxy-D-proline (1 additional protection step + purification) |
| Quantified Difference | Elimination of precursor derivatization, maximizing coupling yield |
| Conditions | Automated Solid-Phase Peptide Synthesis (SPPS) workflows |
Purchasing the pre-Boc-protected building block reduces synthetic overhead, minimizes yield attrition, and accelerates automated peptide manufacturing.
Procuring this specific D-cis isomer is necessary for formulating dipeptides or oligopeptides that require resistance to PEPT1 transport and upper GI proteases, enabling intact delivery to the lower gastrointestinal tract for indications like inflammatory bowel disease[1].
This compound serves as the essential starting material for synthesizing conformationally restricted pyrrolidine PNA monomers, which are required for antisense drugs or diagnostic probes that demand higher thermal binding stability than standard unconstrained PNA [2].
Selected as a rigid, non-cleavable linker component where the specific cis-D geometry is required to maintain a precise spatial relationship and distance between the targeting ligand and the payload without introducing proteolytic liabilities .
Irritant